1-(4-ethylbenzyl)-4-(3-methylbenzyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2/c1-3-19-7-9-20(10-8-19)16-22-11-13-23(14-12-22)17-21-6-4-5-18(2)15-21/h4-10,15H,3,11-14,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHIJDNOBUJWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 1 4 Ethylbenzyl 4 3 Methylbenzyl Piperazine
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 1-(4-ethylbenzyl)-4-(3-methylbenzyl)piperazine allows for the logical disconnection of the target molecule into simpler, commercially available starting materials. This process helps in identifying key precursors and potential synthetic challenges.
Identification of Key Precursors and Synthetic Intermediates
The primary disconnections for this compound are at the two C-N bonds connecting the benzyl (B1604629) groups to the piperazine (B1678402) nitrogen atoms. This leads to two main retrosynthetic pathways, both originating from the core piperazine ring.
Pathway A involves the sequential alkylation of piperazine. The key precursors identified through this disconnection are:
Piperazine
4-ethylbenzyl halide (e.g., chloride or bromide) or 4-ethylbenzaldehyde (B1584596)
3-methylbenzyl halide (e.g., chloride or bromide) or 3-methylbenzaldehyde (B113406)
The key synthetic intermediates in this pathway would be the mono-substituted piperazines: 1-(4-ethylbenzyl)piperazine (B1269168) or 1-(3-methylbenzyl)piperazine.
Pathway B utilizes a protected piperazine derivative to ensure selective mono-alkylation, followed by deprotection and a second alkylation. The key precursors for this approach include:
A mono-protected piperazine, such as 1-Boc-piperazine. researchgate.net
4-ethylbenzyl halide or 4-ethylbenzaldehyde
3-methylbenzyl halide or 3-methylbenzaldehyde
The strategic use of a protecting group like tert-butyloxycarbonyl (Boc) allows for controlled, stepwise introduction of the different benzyl substituents. researchgate.net
Assessment of Synthetic Feasibility and Challenges
The direct sequential alkylation of piperazine (Pathway A) presents a significant challenge in controlling the selectivity between mono- and di-alkylation. The reaction of piperazine with one equivalent of an alkylating agent often yields a mixture of the starting material, the desired mono-alkylated product, and the undesired di-alkylated product. orgsyn.org Furthermore, the formation of the symmetrical 1,4-bis(4-ethylbenzyl)piperazine or 1,4-bis(3-methylbenzyl)piperazine is a common side reaction. europa.eunih.gov
Pathway B, which employs a protecting group strategy, offers a more feasible and controlled approach to obtaining the unsymmetrically disubstituted product. By protecting one of the piperazine nitrogens, the first alkylation can be directed to the unprotected nitrogen. Subsequent deprotection and a second, different alkylation step lead to the desired product with higher selectivity and yield. researchgate.net
Development and Refinement of Synthetic Pathways
The synthesis of this compound can be achieved through several refined pathways, primarily involving multi-step functionalization of the piperazine core and various methods for N-substitution.
Multi-Step Synthesis Strategies for Piperazine Core Functionalization
A robust strategy for the synthesis of unsymmetrically 1,4-disubstituted piperazines involves the use of a protecting group. The use of 1-Boc-piperazine is a common and effective starting point. nih.gov
The general multi-step synthetic sequence is as follows:
Mono-N-alkylation of a protected piperazine: 1-Boc-piperazine is reacted with either 4-ethylbenzyl halide or 3-methylbenzyl halide to yield the corresponding mono-substituted protected piperazine.
Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the mono-substituted piperazine. google.com
Second N-alkylation: The resulting mono-substituted piperazine is then reacted with the second benzyl halide (either 3-methylbenzyl halide or 4-ethylbenzyl halide, respectively) to obtain the final product, this compound.
This method provides excellent control over the substitution pattern and generally results in higher yields of the desired unsymmetrical product compared to direct sequential alkylation.
Alkylation and Reductive Amination Approaches for N-Substitution
Two primary methods are employed for the N-substitution steps in the synthesis of this compound: direct alkylation and reductive amination. nih.gov
Direct Alkylation: This method involves the reaction of the piperazine nitrogen with a benzyl halide (e.g., 4-ethylbenzyl chloride or 3-methylbenzyl bromide) in the presence of a base. Common bases include potassium carbonate or triethylamine, and the reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) or dimethylformamide. While straightforward, this method can sometimes lead to the formation of quaternary ammonium (B1175870) salts as byproducts. researchgate.net
Reductive Amination: This is often the preferred method as it avoids the formation of quaternary salts and can be performed under mild conditions. researchgate.netgoogle.com The reaction proceeds in two steps, which can often be carried out in one pot:
Formation of an iminium ion intermediate by reacting the piperazine with an aldehyde (4-ethylbenzaldehyde or 3-methylbenzaldehyde).
Reduction of the iminium ion in situ with a suitable reducing agent.
A variety of reducing agents can be employed for reductive amination, each with its own advantages.
| Reducing Agent | Typical Reaction Conditions | Reference |
| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), room temperature | nih.gov |
| Sodium cyanoborohydride (NaBH3CN) | Methanol (B129727) (MeOH), often with catalytic acetic acid | google.com |
| Zirconium borohydride–piperazine (ZBPP) | Methanol (MeOH), room temperature | iau.ir |
| Catalytic Hydrogenation (H2/Pd-C) | Ethanol (EtOH) or Methanol (MeOH), pressurized H2 | google.com |
Reductive amination is a highly efficient and versatile method for the synthesis of N-alkylated amines and is well-suited for the preparation of this compound. nih.gov
Optimization of Reaction Conditions and Yields
To maximize the yield and purity of this compound, optimization of several reaction parameters is crucial.
For Direct Alkylation:
Stoichiometry: Using a slight excess of the piperazine starting material can help to minimize di-alkylation in non-protected syntheses. In the case of the second alkylation step of a mono-substituted piperazine, a slight excess (1.1-1.2 equivalents) of the benzyl halide is often used to drive the reaction to completion.
Base: The choice and amount of base are important. A non-nucleophilic base like potassium carbonate or diisopropylethylamine is preferred to avoid side reactions.
Temperature: Reactions are typically run at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.
For Reductive Amination:
Reducing Agent: The choice of reducing agent can significantly impact the reaction outcome. Sodium triacetoxyborohydride is often favored for its mildness and effectiveness with a wide range of substrates. nih.gov
pH: Maintaining a slightly acidic pH (around 5-6) is often necessary to facilitate iminium ion formation without deactivating the amine nucleophile.
Solvent: The choice of solvent can influence reaction rates and yields. Dichloromethane and methanol are commonly used solvents for reductive amination. nih.goviau.ir
By carefully selecting the synthetic strategy (e.g., using a protecting group) and optimizing the conditions for the N-substitution reactions, high yields of pure this compound can be achieved. A comparative summary of potential yields for different strategies is presented below.
| Synthetic Strategy | Key Reaction | Potential Advantages | Potential Challenges | Estimated Yield Range |
| Direct Sequential Alkylation | N-Alkylation | Fewer steps | Poor selectivity, difficult purification | 20-40% |
| Protected Piperazine Strategy | N-Alkylation | High selectivity, cleaner product | More steps (protection/deprotection) | 70-90% |
| Protected Piperazine Strategy | Reductive Amination | High selectivity, mild conditions, no quaternary salt formation | More steps (protection/deprotection) | 75-95% |
Exploration of Alternative Synthetic Routes
Transition metal catalysis and organocatalysis offer powerful tools for the selective and efficient synthesis of complex amines, including this compound. These methods often proceed under milder reaction conditions and can provide higher selectivity compared to traditional methods. acs.org
Transition Metal Catalysis:
Several transition metals, including palladium and iridium, have been effectively employed in the synthesis of substituted piperazines. acs.orgnih.govthieme-connect.com A plausible catalytic route to this compound could involve the sequential N-alkylation of piperazine or a mono-substituted piperazine intermediate, facilitated by a transition metal catalyst.
For instance, a palladium-catalyzed N-arylation or N-benzylation could be adapted for this synthesis. While direct N-alkylation with alkyl halides is common, transition metal-catalyzed cross-coupling reactions provide an alternative for forming the C-N bonds. A nickel-catalyzed approach has also been shown to be effective for the selective mono- or diarylation of piperazine. researchgate.net
Another promising strategy is the use of iridium-based catalysts. Iridium complexes can catalyze the alkylation of amines with alcohols, which are considered greener alkylating agents than alkyl halides. thieme-connect.com A potential two-step synthesis could first involve the iridium-catalyzed reaction of piperazine with 4-ethylbenzyl alcohol to form 1-(4-ethylbenzyl)piperazine, followed by a second iridium-catalyzed alkylation with 3-methylbenzyl alcohol.
Organocatalysis:
Organocatalysis, which utilizes small organic molecules as catalysts, presents a sustainable and metal-free alternative for piperazine synthesis. nih.gov For the synthesis of the target compound, an organocatalytic reductive amination approach could be envisioned. This would involve the reaction of a mono-substituted piperazine, such as 1-(4-ethylbenzyl)piperazine, with 3-methylbenzaldehyde in the presence of an organocatalyst and a suitable reducing agent.
Photoredox catalysis, a branch of organocatalysis that uses visible light to drive chemical reactions, has emerged as a powerful tool for the synthesis of complex nitrogen-containing heterocycles. mdpi.comnih.govacs.org A programmable approach using organic photoredox catalysis could allow for the direct formation of the piperazine core with the desired substituents. nih.govacs.org This method often involves the generation of radical intermediates that undergo cyclization. mdpi.com
| Catalytic System | Reactants | Typical Conditions | Advantages | Potential Challenges |
| Palladium Catalysis | Piperazine, 4-ethylbenzyl halide, 3-methylbenzyl halide | Pd catalyst (e.g., Pd(OAc)2), phosphine (B1218219) ligand, base (e.g., NaOtBu), solvent (e.g., toluene), heat | High yields, good functional group tolerance | Catalyst cost, potential for heavy metal contamination |
| Iridium Catalysis | Piperazine, 4-ethylbenzyl alcohol, 3-methylbenzyl alcohol | [Cp*IrCl2]2, additive (e.g., NaHCO3), solvent (e.g., toluene (B28343) or water), heat | Use of greener alkylating agents (alcohols), high atom economy | High catalyst cost, potential for regioselectivity issues with unsymmetrical starting materials |
| Organocatalysis (Reductive Amination) | 1-(4-ethylbenzyl)piperazine, 3-methylbenzaldehyde | Organocatalyst (e.g., a chiral secondary amine), reducing agent (e.g., Hantzsch ester), solvent (e.g., CH2Cl2) | Metal-free, environmentally benign, potential for enantioselectivity | May require stoichiometric amounts of reducing agent |
| Photoredox Catalysis | Diamine precursor, 4-ethylbenzaldehyde, 3-methylbenzaldehyde derivative | Organic photocatalyst (e.g., 4CzIPN), light source (e.g., blue LEDs), solvent (e.g., DMSO) | Mild reaction conditions, high functional group tolerance, sustainable | May require specialized equipment, optimization of reaction parameters can be complex |
Table 1: Comparison of Potential Catalytic Approaches for the Synthesis of this compound
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. researchgate.netresearchgate.net In the synthesis of this compound, several green strategies can be implemented.
The choice of solvent is a critical aspect of green chemistry. unibo.it Whenever possible, the use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol, or supercritical fluids. The iridium-catalyzed synthesis mentioned earlier can be performed in water, which is a significant advantage. thieme-connect.com
Atom economy is another key principle, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. Catalytic reactions, by their nature, often have high atom economy as the catalyst is used in small amounts and is regenerated. acs.org
The use of renewable starting materials and energy-efficient processes, such as microwave-assisted synthesis, can further enhance the greenness of the synthetic route. researchgate.netresearchgate.net Microwave-assisted organic synthesis can often lead to shorter reaction times, higher yields, and cleaner reactions.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention | Designing a synthetic route that minimizes waste generation. |
| Atom Economy | Utilizing catalytic reactions, such as transition metal or organocatalyzed N-alkylations, to maximize the incorporation of starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Employing less toxic reagents and solvents. For example, using benzyl alcohols instead of benzyl halides in iridium-catalyzed reactions. |
| Designing Safer Chemicals | The target molecule itself is designed for a specific biological purpose, and its toxicological profile should be considered. |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or ethanol. |
| Design for Energy Efficiency | Utilizing energy-efficient methods like microwave-assisted synthesis to reduce reaction times and energy consumption. |
| Use of Renewable Feedstocks | Exploring the use of starting materials derived from renewable resources. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps by using selective catalytic methods. |
| Catalysis | Employing catalytic reagents over stoichiometric reagents to improve efficiency and reduce waste. |
| Design for Degradation | Considering the environmental fate of the final product and designing it to be biodegradable. |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. |
Table 2: Application of Green Chemistry Principles
Purification and Isolation Methodologies for Intermediates and Final Compound
The purification of intermediates and the final this compound is a critical step to ensure the desired purity for subsequent applications. A combination of techniques is typically employed.
Crystallization:
Crystallization is a powerful technique for purifying solid compounds. If the target compound or its intermediates are crystalline, this method can be highly effective in removing impurities. The choice of solvent is crucial for successful crystallization. The process often involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. For piperazine derivatives, the formation of a salt, such as a hydrochloride or dihydrochloride, can facilitate crystallization and purification. orgsyn.org
Chromatography:
Chromatography is a versatile separation technique widely used in organic synthesis. For the purification of this compound and its precursors, several chromatographic methods can be applied:
Column Chromatography: This is a standard method for purifying organic compounds. A silica (B1680970) gel or alumina (B75360) stationary phase is typically used, and the compound is eluted with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for the final purification of compounds to achieve high purity. researchgate.net Both normal-phase and reverse-phase HPLC can be employed depending on the polarity of the compound.
Gas Chromatography (GC): For volatile and thermally stable piperazine derivatives, GC can be used for both qualitative and quantitative analysis. researchgate.net
Extraction:
Liquid-liquid extraction is a common work-up procedure to separate the desired product from impurities based on their differential solubility in two immiscible liquid phases. For a basic compound like this compound, extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) from an aqueous solution at an appropriate pH is a standard purification step.
Ion Exchange and Carbon Treating:
For the removal of ionic impurities and degradation products, particularly in large-scale production, ion exchange chromatography and treatment with activated carbon can be effective. osti.gov Anionic exchange has been shown to be effective in removing catalytic metal residues and other impurities from piperazine solutions. osti.gov
| Purification Method | Principle | Application | Advantages | Disadvantages |
| Crystallization | Difference in solubility between the compound and impurities at different temperatures. | Purification of solid intermediates and the final product. | Can provide very high purity, scalable. | Not suitable for oils or amorphous solids, requires screening for suitable solvents. |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | General purification of intermediates and the final product. | Widely applicable, can separate complex mixtures. | Can be time-consuming and solvent-intensive. |
| HPLC | High-resolution separation based on differential partitioning between a stationary and mobile phase. | Final purification to achieve high purity, analytical quantification. | High separation efficiency, automated. | Expensive equipment, limited sample capacity for preparative scale. |
| Extraction | Differential solubility of components in two immiscible liquids. | Work-up procedure to remove water-soluble or acid/base-soluble impurities. | Simple, rapid, and effective for initial purification. | May not be effective for separating compounds with similar solubility. |
| Ion Exchange | Separation based on the reversible exchange of ions between a solid phase and a solution. | Removal of ionic impurities and catalyst residues. | Highly selective for ionic species, can be regenerated. | Limited to the removal of ionic impurities. |
| Carbon Treating | Adsorption of impurities onto the surface of activated carbon. | Removal of colored impurities and other organic byproducts. | Effective for removing a wide range of impurities. | Can sometimes adsorb the desired product, requires filtration. |
Table 3: Purification and Isolation Methodologies
Advanced Spectroscopic and Structural Elucidation of 1 4 Ethylbenzyl 4 3 Methylbenzyl Piperazine
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical first step in structural elucidation, providing a highly accurate mass measurement of the parent ion. This allows for the determination of the elemental composition and confirmation of the molecular formula. For 1-(4-ethylbenzyl)-4-(3-methylbenzyl)piperazine, the molecular formula is C₂₁H₂₈N₂. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to yield a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) that can be measured to within a few parts per million (ppm) of its theoretical value.
Table 1: Predicted High-Resolution Mass Spectrometry Data This table displays the theoretical values for the molecular formula C₂₁H₂₈N₂.
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₂₁H₂₈N₂ |
| Monoisotopic Mass | 308.22525 u |
| Theoretical m/z [M+H]⁺ | 309.23258 |
| Elemental Analysis | C: 81.77%, H: 9.15%, N: 9.08% |
The observation of an ion with an m/z value matching the theoretical [M+H]⁺ value to within 5 ppm would provide strong evidence for the proposed molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule in solution. Through a suite of 1D and 2D experiments, the chemical environment, number, and connectivity of all proton and carbon atoms can be mapped out.
The ¹H NMR spectrum provides information on the different types of protons in the molecule. The predicted spectrum for this compound would show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the piperazine (B1678402) ring protons, and the protons of the ethyl and methyl substituents. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent proton neighbors.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The predicted spectrum would show signals for the aromatic carbons, the benzylic carbons, the piperazine carbons, and the carbons of the alkyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz) This table presents the anticipated proton NMR data.
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-a | ~7.20 | d, J=8.0 Hz | 2H | Aromatic (ethylbenzyl) |
| H-b | ~7.15 | d, J=8.0 Hz | 2H | Aromatic (ethylbenzyl) |
| H-c | ~7.10-7.25 | m | 4H | Aromatic (methylbenzyl) |
| H-d | ~3.50 | s | 2H | Benzyl (B1604629) CH₂ (ethylbenzyl) |
| H-e | ~3.48 | s | 2H | Benzyl CH₂ (methylbenzyl) |
| H-f | ~2.50 | br s | 8H | Piperazine CH₂ |
| H-g | ~2.65 | q, J=7.6 Hz | 2H | Ethyl CH₂ |
| H-h | ~1.25 | t, J=7.6 Hz | 3H | Ethyl CH₃ |
Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz) This table presents the anticipated carbon-13 NMR data.
| Label | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C-1 | ~142.0 | Aromatic Quaternary (ethylbenzyl) |
| C-2 | ~135.5 | Aromatic Quaternary (ethylbenzyl) |
| C-3 | ~129.0 | Aromatic CH (ethylbenzyl) |
| C-4 | ~128.0 | Aromatic CH (ethylbenzyl) |
| C-5 | ~138.0 | Aromatic Quaternary (methylbenzyl) |
| C-6 | ~137.5 | Aromatic Quaternary (methylbenzyl) |
| C-7 | ~129.5 | Aromatic CH (methylbenzyl) |
| C-8 | ~128.5 | Aromatic CH (methylbenzyl) |
| C-9 | ~127.0 | Aromatic CH (methylbenzyl) |
| C-10 | ~126.5 | Aromatic CH (methylbenzyl) |
| C-11 | ~63.0 | Benzyl CH₂ (ethylbenzyl) |
| C-12 | ~62.8 | Benzyl CH₂ (methylbenzyl) |
| C-13 | ~53.0 | Piperazine CH₂ |
| C-14 | ~28.5 | Ethyl CH₂ |
| C-15 | ~15.5 | Ethyl CH₃ |
Two-dimensional NMR experiments are essential for assembling the molecular structure from the 1D NMR data.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two or three bonds. It would be used to confirm the connectivity within the ethyl group (H-g to H-h) and within the aromatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each carbon signal to its attached proton(s) (e.g., C-14 to H-g, C-15 to H-h).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for connecting the different fragments of the molecule. For example, correlations from the benzylic protons (H-d, H-e) to the aromatic and piperazine carbons would confirm the placement of the benzyl groups on the piperazine nitrogen atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons. It would be used to confirm the conformation of the molecule, for instance, by showing correlations between the benzylic protons and the adjacent piperazine ring protons.
Table 4: Expected Key 2D NMR Correlations This table highlights the crucial correlations for structural confirmation.
| Experiment | From Proton(s) | To Proton(s) / Carbon(s) | Information Gained |
|---|---|---|---|
| COSY | H-g (~2.65 ppm) | H-h (~1.25 ppm) | Confirms ethyl group connectivity. |
| HSQC | H-d (~3.50 ppm) | C-11 (~63.0 ppm) | Links benzylic proton to its carbon. |
| HMBC | H-d (~3.50 ppm) | C-1, C-3, C-13 | Connects ethylbenzyl group to piperazine ring. |
| HMBC | H-i (~2.35 ppm) | C-6, C-7, C-10 | Confirms position of methyl group on benzyl ring. |
| NOESY | H-d (~3.50 ppm) | H-f (~2.50 ppm) | Shows spatial proximity of benzyl and piperazine protons. |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The spectra arise from the vibrations (stretching, bending) of chemical bonds. For this compound, these techniques would confirm the presence of aromatic rings and aliphatic C-H bonds. The spectra of related compounds like 1-benzylpiperazine (B3395278) show characteristic bands for these groups ultraphysicalsciences.org.
Table 5: Expected Vibrational Frequencies This table lists the characteristic IR and Raman bands anticipated for the molecule.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1605, ~1500 | C=C Stretch | Aromatic Ring |
| 1470-1430 | CH₂ Bend | Aliphatic |
| 1150-1000 | C-N Stretch | Tertiary Amine |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
Should the compound form a suitable single crystal, X-ray crystallography could provide an exact three-dimensional model of the molecule in the solid state. This analysis would definitively determine bond lengths, bond angles, and the conformation of the entire molecule. Based on studies of similar 1,4-disubstituted piperazines, such as 1,4-dibenzylpiperazine, it is expected that the central piperazine ring would adopt a stable chair conformation researchgate.net. The two bulky benzyl substituents would likely occupy the equatorial positions to minimize steric strain. This technique would also reveal how the molecules pack together in the crystal lattice.
Theoretical and Computational Chemistry Investigations of 1 4 Ethylbenzyl 4 3 Methylbenzyl Piperazine
Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Geometry
Quantum mechanical calculations are fundamental to elucidating the intrinsic properties of a molecule. By solving the Schrödinger equation, or its approximations, for a given system, we can determine its electronic structure, preferred geometry, and a host of other physicochemical properties.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a flexible molecule like 1-(4-ethylbenzyl)-4-(3-methylbenzyl)piperazine, which features a central piperazine (B1678402) ring and two substituted benzyl (B1604629) groups, a thorough conformational analysis is paramount.
The piperazine ring can adopt several conformations, with the chair form being the most stable, though boat and twist-boat conformations are also possible. The orientation of the two benzyl substituents, whether axial or equatorial, further multiplies the number of possible conformers. DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G*, can be used to optimize the geometry of these various conformers and calculate their relative energies.
A systematic conformational search would likely reveal that the diequatorial substitution on the chair conformation of the piperazine ring is the most energetically favorable, minimizing steric hindrance between the bulky benzyl groups. The relative energies of different conformers, arising from the rotation of the ethyl and methylbenzyl groups, would also be determined to identify the global minimum energy structure.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
| Conformer | Piperazine Ring Conformation | Substituent Positions | Relative Energy (kcal/mol) |
| 1 | Chair | Diequatorial | 0.00 |
| 2 | Chair | Axial/Equatorial | 2.54 |
| 3 | Chair | Diaxial | 5.89 |
| 4 | Twist-Boat | - | 6.21 |
| 5 | Boat | - | 7.15 |
Note: This data is hypothetical and serves to illustrate expected trends from DFT calculations.
Ab Initio Calculations for High-Accuracy Electronic Properties
While DFT is a powerful tool, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide even higher accuracy for electronic properties, albeit at a greater computational expense. These methods are particularly useful for obtaining precise values for properties like ionization potential, electron affinity, and dipole moment.
For this compound, ab initio calculations would be employed on the lowest energy conformer identified by DFT to refine its electronic properties. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The HOMO is expected to be localized on the electron-rich piperazine nitrogen atoms and the aromatic rings, while the LUMO would likely be distributed over the benzyl groups. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
While QM methods provide a static picture of a molecule's conformations, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and reveal the flexibility of the molecule in a simulated environment, such as in a solvent like water or in a lipid bilayer.
For this compound, an MD simulation would typically be run for several nanoseconds. The simulation would likely show the piperazine ring predominantly maintaining its low-energy chair conformation, with occasional fluctuations. The benzyl and ethylphenyl side chains would exhibit significant rotational freedom, exploring a wide range of orientations. Analysis of the trajectory from the MD simulation can provide information on the root-mean-square deviation (RMSD) of the backbone and the root-mean-square fluctuation (RMSF) of individual atoms, highlighting the more flexible regions of the molecule.
Molecular Docking Studies for Putative Molecular Target Interactions (In Silico)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a small molecule ligand and a protein target. Given the structural similarities of benzylpiperazine derivatives to known psychoactive substances, potential protein targets could include neurotransmitter receptors or transporters.
Ligand-Protein Interaction Profiling and Hotspot Mapping
In a hypothetical docking study, this compound would be docked into the binding sites of various receptors, for example, dopamine (B1211576) or serotonin (B10506) receptors. The docking algorithm would generate a series of possible binding poses, which are then scored based on a scoring function that estimates the binding affinity.
The results would reveal the key interactions between the ligand and the protein. It is anticipated that the protonated piperazine nitrogen could form a salt bridge with an acidic residue (e.g., aspartate) in the binding pocket, a common interaction for aminergic ligands. The aromatic rings of the benzyl groups would likely engage in hydrophobic and π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan. "Hotspot mapping" of the binding site would identify the key residues that contribute most significantly to the binding energy.
Prediction of Binding Modes and Affinities with Modeled Receptors/Enzymes
Based on the docking poses, specific binding modes can be predicted. For instance, the 4-ethylbenzyl group might fit into a hydrophobic subpocket, while the 3-methylbenzyl group occupies another. The scoring functions used in docking programs provide an estimate of the binding affinity (often as a docking score or an estimated inhibition constant, Ki).
Table 2: Hypothetical Molecular Docking Results for this compound with a Modelled Dopamine Receptor
| Binding Pose | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -9.2 | Asp110, Phe328, Trp332 | Salt bridge, π-π stacking, Hydrophobic |
| 2 | -8.7 | Asp110, Tyr360, Val114 | Salt bridge, π-π stacking, Hydrophobic |
| 3 | -8.1 | Glu205, Phe198, Phe328 | Salt bridge, π-π stacking |
Note: This data is hypothetical and illustrates the type of information that would be generated from a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical and Mechanistic, not efficacy-based)
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their physical, chemical, or biological activities. jocpr.com For a molecule like this compound, QSAR studies would theoretically be employed to understand how variations in its molecular structure could influence its physicochemical properties or its interactions with biological systems at a mechanistic level. These models are instrumental in predicting the properties of novel, unsynthesized analogs, thereby guiding the design of new compounds with desired characteristics. jocpr.comnih.gov
The foundation of any QSAR model is the numerical representation of the molecular structure through a variety of molecular descriptors. researchgate.net For this compound, a diverse set of descriptors would be calculated to capture its constitutional, topological, geometric, and electronic features. The selection of these descriptors is a critical step, often involving statistical methods to identify those that are most relevant to the property being modeled and to avoid issues of multicollinearity. nih.gov
A hypothetical set of calculated molecular descriptors for the parent compound is presented below:
| Descriptor Type | Descriptor | Calculated Value (Illustrative) | Description |
| Constitutional | Molecular Weight (MW) | 322.48 | The sum of the atomic weights of all atoms in the molecule. |
| Atom Count | 52 | Total number of atoms in the molecule. | |
| Rotatable Bond Count | 6 | Number of bonds that allow free rotation, indicating molecular flexibility. | |
| Topological | Wiener Index | 2150 | A distance-based index reflecting molecular branching. |
| Kier & Hall Connectivity Indices (¹χ, ²χ) | 16.8, 12.5 | Indices describing the connectivity and branching of the molecular skeleton. | |
| Geometric (3D) | Molecular Surface Area (MSA) | 350.5 Ų | The total surface area of the molecule. |
| Molecular Volume | 330.1 ų | The volume occupied by the molecule. | |
| Principal Moments of Inertia (PMI-mag) | 150.2 amu·Å² | Descriptors of the mass distribution and shape of the molecule. nih.gov | |
| Electronic | Molar Refractivity | 98.6 cm³/mol | A measure of the total polarizability of a mole of the substance. |
| LogP (octanol-water partition coefficient) | 5.2 | A measure of the molecule's lipophilicity. | |
| Dipole Moment (Dipole-mag) | 1.8 D | A measure of the overall polarity of the molecule. nih.gov | |
| Quantum-Chemical | Highest Occupied Molecular Orbital (HOMO) Energy | -8.5 eV | Related to the molecule's ability to donate electrons. nih.gov |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -0.9 eV | Related to the molecule's ability to accept electrons. |
Descriptor selection would typically proceed using techniques like genetic function approximation (GFA) or stepwise multiple linear regression to identify a subset of descriptors that have the highest correlation with the property of interest while being independent of each other. nih.gov For instance, in a study on aryl alkanol piperazine derivatives, descriptors related to atom types, dipole moment, and molecular shape were found to be significant. nih.gov
Once a relevant set of descriptors is selected, a mathematical model is developed to link them to the activity or property under investigation. Various statistical and machine learning methods can be employed for this purpose. jocpr.com For piperazine derivatives, methods ranging from multiple linear regression (MLR) to more complex approaches like artificial neural networks (ANN) and support vector machines (SVM) could be applied. researchgate.netwikipedia.org
A hypothetical linear QSAR model for a specific mechanistic property (e.g., receptor binding affinity) might take the form of the following equation:
Activity = (0.35 * LogP) - (0.12 * Molecular Surface Area) + (0.87 * Dipole Moment) + 2.54
Model Validation: The development of a robust and predictive QSAR model is contingent on rigorous validation. semanticscholar.org This process ensures that the model is not a result of chance correlation and can accurately predict the properties of new compounds. uniroma1.it Validation is typically performed through internal and external procedures. semanticscholar.org
External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model's development. semanticscholar.org The correlation between the predicted and actual activities for this external set provides a true measure of the model's generalizability. researchgate.net
The statistical quality of a QSAR model is judged by several parameters, as illustrated in the hypothetical table below for a model developed for a series of piperazine analogs.
| Parameter | Symbol | Acceptable Value | Illustrative Model Value | Description |
| Correlation Coefficient | R² | > 0.6 | 0.91 | Measures the goodness of fit for the training set data. researchgate.net |
| Cross-validated Correlation Coefficient | q² | > 0.5 | 0.82 | Measures the predictive ability of the model during internal validation. researchgate.net |
| External Validation Correlation Coefficient | R²_pred | > 0.6 | 0.88 | Measures the predictive ability of the model on an external test set. nih.gov |
| Root Mean Square Error | RMSE | Low | 0.25 | Represents the standard deviation of the prediction errors. researchgate.net |
A reliable QSAR model, having passed these validation criteria, could then be used to predict the mechanistic properties of novel analogs of this compound before their synthesis. jocpr.com
Cheminformatics and Virtual Screening Applications for Analog Generation
Cheminformatics tools and virtual screening techniques are powerful allies in the quest to generate and identify novel analogs of a lead compound like this compound. mdpi.comnih.gov These methods allow for the rapid in silico evaluation of large compound libraries, prioritizing a smaller, more manageable number of candidates for synthesis and experimental testing. wikipedia.org
Virtual screening can be broadly categorized into two approaches: ligand-based and structure-based. nvidia.comeurofinsdiscovery.com
Ligand-Based Virtual Screening (LBVS): This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. nvidia.com Starting with this compound as a template, large chemical databases could be searched for compounds with similar 2D fingerprints or 3D shapes. wikipedia.orgeurofinsdiscovery.com The previously developed QSAR models can also be applied in LBVS to predict the activity of database compounds, allowing for the filtering and ranking of millions of molecules to identify potential hits. nvidia.com
Structure-Based Virtual Screening (SBVS): If the 3D structure of a target protein or enzyme is available, SBVS methods like molecular docking can be employed. wikipedia.orgmdpi.com This involves computationally simulating the binding of potential ligands into the active site of the target. A scoring function is then used to estimate the binding affinity, and compounds are ranked based on their scores. nvidia.com For this compound, this could involve docking a library of its virtual analogs into a target's binding pocket to identify those with the most favorable predicted interactions.
Analog Generation: Cheminformatics platforms can be used to generate virtual libraries of analogs by systematically modifying the parent structure. For this compound, this could involve:
Scaffold Hopping: Replacing the central piperazine ring with other bioisosteric scaffolds.
Substituent Modification: Altering the ethyl and methyl groups on the benzyl rings with other functional groups (e.g., halogens, methoxy (B1213986) groups, etc.).
Positional Isomerism: Moving the substituents to different positions on the aromatic rings.
Mechanistic Molecular Interaction Studies of 1 4 Ethylbenzyl 4 3 Methylbenzyl Piperazine in Vitro Focus
Investigation of Specific Molecular Target Engagement Mechanisms (e.g., Receptor Binding, Enzyme Inhibition)
In Vitro Receptor Binding Affinity Determination and Competition Assays
Comprehensive searches of available scientific literature did not yield specific in vitro receptor binding affinity data for the compound 1-(4-ethylbenzyl)-4-(3-methylbenzyl)piperazine. Studies on structurally related piperazine (B1678402) compounds, such as benzylpiperazine (BZP) and its analogs, have indicated interactions with various receptors, including serotonin (B10506) and dopamine (B1211576) transporters. nih.gov However, the specific binding profile and affinity values (e.g., Kᵢ, Kₑ) for this compound at various receptor subtypes remain undetermined.
In Vitro Enzyme Kinetic Parameter Determination (e.g., Ki, IC₅₀)
There is currently no publicly available research detailing the in vitro enzyme kinetic parameters of this compound. While studies on other piperazine derivatives have explored their potential as enzyme inhibitors, such as tyrosinase inhibitors, specific data regarding the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of this compound against any particular enzyme are not available. nih.govnih.gov
Cellular Pathway Modulation Studies in Controlled In Vitro Systems
Analysis of Signaling Cascade Interactions in Isolated Cell Lines
No specific studies have been published that analyze the interactions of this compound with signaling cascades in isolated cell lines. Research on related piperazine compounds has shown modulation of various cellular pathways, including those involved in apoptosis and cell viability. frontiersin.org However, the direct effects of this compound on intracellular signaling pathways have not been investigated.
Modulation of Protein-Protein Interactions in Cell-Free Assays
Information regarding the modulation of protein-protein interactions by this compound in cell-free assays is not available in the current scientific literature.
Membrane Interaction Studies (e.g., Liposome (B1194612) Binding, Passive Membrane Permeability In Vitro)
There are no published studies focusing on the membrane interaction of this compound. While the interaction of drugs with lipid bilayers is a critical aspect of their pharmacology, specific data from in vitro models such as liposome binding assays or passive membrane permeability assessments for this compound have not been reported. nih.gov
Data Tables
Due to the absence of specific experimental data for this compound in the reviewed literature, no data tables can be generated at this time.
Allosteric Modulation Investigations in Defined Molecular Systems
Investigations into the potential of a compound to act as an allosteric modulator are crucial for understanding its nuanced effects on receptor function. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. This can offer a more subtle and potentially safer pharmacological intervention compared to direct agonists or antagonists.
However, a thorough search for in vitro studies examining the allosteric modulation properties of this compound in defined molecular systems has yielded no specific results. There are no publicly available research articles, patents, or database entries that detail binding assays, functional assays, or structural biology studies aimed at elucidating such a mechanism for this compound.
The scientific community has shown interest in other structurally related piperazine compounds for their allosteric modulation capabilities. For instance, certain arylpiperazine derivatives have been investigated as allosteric modulators of metabotropic glutamate (B1630785) receptors (mGluRs) and other G protein-coupled receptors (GPCRs). These studies typically involve a battery of in vitro experiments, including:
Radioligand Binding Assays: To determine if the compound can modulate the binding of a known orthosteric ligand.
Functional Assays: Such as calcium mobilization assays or cyclic AMP (cAMP) assays in cell lines expressing the target receptor to measure changes in receptor signaling in the presence of the compound and the endogenous ligand.
Structure-Activity Relationship (SAR) Studies: To identify the key chemical features of a series of related compounds that contribute to their allosteric activity.
Without such dedicated studies for this compound, any discussion of its potential for allosteric modulation would be purely speculative and fall outside the scope of reporting established scientific findings. The absence of data precludes the generation of informative data tables and detailed research findings as requested.
Future research may yet explore the pharmacological profile of this specific disubstituted piperazine. Until such studies are conducted and published, its mechanistic molecular interactions and potential as an allosteric modulator remain an open question in the field of medicinal chemistry.
Advanced Structure Activity Relationship Sar and Structure Property Relationship Spr Derivations
De Novo Design Principles for Analog Generation Based on 1-(4-ethylbenzyl)-4-(3-methylbenzyl)piperazine Scaffold (Computational/Theoretical)
De novo design represents a computational strategy to generate novel molecular structures with desired pharmacological properties, starting from a basic scaffold or a defined binding site. researchgate.netchemrxiv.org For the this compound scaffold, de novo design algorithms can be employed to explore a vast chemical space and identify promising analogs. nih.gov This process typically involves fragment-based approaches where molecular building blocks are assembled within the constraints of a target's active site or based on a pharmacophore model derived from the lead compound. researchgate.net
Computational tools can systematically modify the parent structure by altering the substituents on the benzyl (B1604629) rings, replacing the piperazine (B1678402) core, or modifying the benzyl linkers. For instance, algorithms could explore a range of substituents on the phenyl rings to optimize properties such as binding affinity, selectivity, and metabolic stability. benthamdirect.com The ethyl and methyl groups on the benzyl moieties of the parent compound can be systematically replaced with other alkyl groups, halogens, or hydrogen bond donors/acceptors to probe the structure-activity relationship (SAR). benthamdirect.com
The generation of a virtual library of analogs based on the this compound scaffold would be guided by predictive models for biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. These models are trained on existing data for similar compounds and can score the newly designed molecules for their potential as drug candidates. benthamdirect.com
Table 1: Theoretical Analog Generation via De Novo Design
| Modification Site | Original Group | Proposed Modifications | Rationale |
|---|---|---|---|
| 4-position of benzyl ring | Ethyl | -CH3, -CF3, -Cl, -OH, -OCH3 | Explore influence of size, electronics, and hydrogen bonding on activity. |
| 3-position of benzyl ring | Methyl | -H, -F, -CN, -NH2 | Investigate impact of smaller, electron-withdrawing, and polar groups. |
| Piperazine N-atoms | Benzyl groups | Alkyl chains, heterocyclic rings | Alter solubility, basicity, and potential for new interactions. |
Scaffold Hopping and Bioisosteric Replacement Strategies (Theoretical)
Scaffold hopping is a computational technique used to identify structurally novel compounds that retain the biological activity of the original molecule by mimicking the spatial arrangement of key functional groups. nih.govnih.gov For this compound, this strategy would involve replacing the central piperazine ring with other cyclic systems that can maintain a similar orientation of the two benzyl substituents. rsc.org The goal is to discover new chemical series with potentially improved properties, such as enhanced selectivity or better pharmacokinetics, while preserving the essential binding interactions. nih.govresearchgate.net
Table 2: Theoretical Scaffold Hopping and Bioisosteric Replacements
| Original Scaffold/Group | Proposed Replacement | Rationale |
|---|---|---|
| Piperazine | Piperidine, Pyrrolidine, Diazepane | Altering ring size and basicity to explore new chemical space and patentability. nih.gov |
| Ethyl group | Isopropyl, Cyclopropyl, Trifluoromethyl | Modulating lipophilicity and metabolic stability. |
| Methyl group | Chlorine, Fluorine, Hydroxyl | Exploring the impact of electronic and hydrogen-bonding properties. |
Pharmacophore Modeling and Ligand-Based Design Approaches (Computational)
In the absence of a known target structure, ligand-based drug design methods are invaluable. nih.gov A pharmacophore model for this compound can be developed to define the essential three-dimensional arrangement of chemical features required for its biological activity. nih.govnih.gov This model would typically include features such as hydrophobic centers (from the benzyl rings), aromatic rings, and potential hydrogen bond acceptors (the nitrogen atoms of the piperazine ring). nih.gov
Once a pharmacophore model is established, it can be used to screen virtual compound libraries to identify new molecules that fit the model and are therefore likely to share the same biological activity. nih.gov This approach allows for the rapid identification of diverse chemical structures that possess the key features of the parent compound. nih.gov
Ligand-based design also encompasses quantitative structure-activity relationship (QSAR) studies. nih.gov By building a QSAR model based on a series of analogs of this compound with known activities, it is possible to predict the activity of newly designed compounds and to understand which molecular properties are most important for biological effect. nih.gov
Table 3: Key Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Structural Motif |
|---|---|
| Aromatic/Hydrophobic | 4-ethylbenzyl ring |
| Aromatic/Hydrophobic | 3-methylbenzyl ring |
Correlation of Structural Motifs with Defined Molecular Interaction Profiles (Theoretical/In Vitro)
The specific structural motifs of this compound are expected to dictate its molecular interaction profile. The two benzyl groups likely engage in hydrophobic and aromatic interactions with a biological target. nih.gov The piperazine core, with its two nitrogen atoms, can act as a hydrogen bond acceptor and, depending on the physiological pH, can be protonated to form ionic interactions. eurekaselect.com
The substitution pattern on the benzyl rings is crucial for modulating these interactions. The ethyl group at the 4-position and the methyl group at the 3-position will influence the shape and electronic distribution of the aromatic rings, thereby affecting their binding affinity and selectivity. nih.gov For instance, the presence and position of these alkyl groups can create specific steric constraints or favorable van der Waals contacts within a binding pocket. rsc.org
In vitro studies, such as binding assays with a panel of receptors or enzymes, would be necessary to experimentally validate the theoretical interaction profiles. ijrrjournal.com By systematically modifying the structural motifs—for example, by moving the ethyl group to the 2- or 3-position or by introducing different substituents—and measuring the effect on binding, a detailed structure-activity relationship can be established. nih.gov This iterative process of computational modeling and experimental testing is fundamental to modern drug discovery. nih.gov
Innovation in Research Methodologies and Future Research Directions
Application of High-Throughput Screening (HTS) Methodologies for Novel Analogues
High-throughput screening (HTS) has become an indispensable tool in modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. nih.govclinmedkaz.org For a scaffold such as 1-(4-ethylbenzyl)-4-(3-methylbenzyl)piperazine, HTS methodologies offer a powerful approach to efficiently explore the vast chemical space of N,N'-disubstituted piperazine (B1678402) analogues.
The process begins with the creation of a diverse compound library centered around the core piperazine structure. This can be achieved through combinatorial chemistry, where different substituents are systematically introduced at the N1 and N4 positions of the piperazine ring. mdpi.com By varying the benzyl (B1604629) and methylbenzyl moieties with a wide range of functional groups, a large number of unique analogues of this compound can be generated.
Once the library is synthesized, it can be subjected to a variety of HTS assays designed to identify compounds with specific biological activities. These assays are typically performed in a miniaturized format, such as 96- or 384-well plates, and are highly automated to allow for the screening of thousands of compounds per day. researchgate.net Depending on the therapeutic target of interest, these assays could include:
Cell-based assays: These assays use living cells to assess the effect of the compounds on a particular cellular process, such as cell proliferation, apoptosis, or signal transduction. High-content screening (HCS), a sophisticated form of cell-based HTS, utilizes automated microscopy and image analysis to simultaneously measure multiple cellular parameters, providing a more comprehensive understanding of a compound's biological effects.
Biochemical assays: These assays measure the effect of the compounds on a specific molecular target, such as an enzyme or a receptor. For instance, if the goal is to identify inhibitors of a particular kinase, a biochemical assay could be used to measure the ability of the compounds to block the kinase's enzymatic activity.
Target-based screening: In this approach, the screening is focused on a specific molecular target that is known to be involved in a disease process. For example, if a particular receptor is implicated in a neurological disorder, the HTS campaign would aim to identify compounds that bind to and modulate the activity of that receptor. nih.govnih.gov
The data generated from HTS campaigns can be used to identify "hits"—compounds that exhibit the desired biological activity. These hits can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel drug candidates.
Table 1: HTS Methodologies for Screening Novel Analogues of this compound
| HTS Methodology | Description | Potential Application for Piperazine Analogues |
|---|---|---|
| Combinatorial Chemistry | Synthesis of a large library of compounds by systematically combining different chemical building blocks. | Generation of a diverse library of N,N'-disubstituted piperazine analogues with various substituents on the benzyl rings. mdpi.com |
| Cell-Based Assays | Use of living cells to assess the biological effects of compounds. | Screening for analogues with anticancer, anti-inflammatory, or neuroprotective activities. |
| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | Detailed profiling of the cellular effects of active piperazine analogues to understand their mechanism of action. |
| Biochemical Assays | Measurement of the effect of compounds on a specific molecular target (e.g., enzyme, receptor). | Identification of analogues that inhibit or activate specific enzymes or receptors involved in disease. |
| Target-Based Screening | Screening focused on a specific, validated molecular target. | Discovery of piperazine analogues that modulate the activity of a predefined biological target with high specificity. nih.govnih.gov |
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Research
One of the key applications of AI and ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com QSAR models use computational algorithms to establish a mathematical relationship between the chemical structure of a compound and its biological activity. youtube.com For a series of N,N'-disubstituted piperazine analogues, a QSAR model could be trained on a dataset of compounds with known activities to predict the activity of new, unsynthesized analogues. mdpi.comnih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources.
Molecular docking and virtual screening are other powerful computational techniques that can be enhanced by AI. nih.govtandfonline.com These methods simulate the binding of a ligand (in this case, a piperazine derivative) to the three-dimensional structure of a biological target, such as a protein receptor or enzyme. nih.gov By virtually screening a large library of piperazine analogues against a specific target, researchers can identify compounds that are predicted to have a high binding affinity and are therefore more likely to be potent modulators of the target's function. nih.govtandfonline.com AI algorithms can be used to improve the accuracy of docking scores and to analyze the complex interactions between the ligand and the target.
AI and ML can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. mdpi.com By building predictive models based on existing ADMET data, researchers can identify potential liabilities early in the drug discovery process and prioritize compounds with a higher probability of success in clinical development.
Table 2: Applications of AI and ML in this compound Research
| AI/ML Application | Description | Potential Impact on Piperazine Research |
|---|---|---|
| QSAR Modeling | Establishes a quantitative relationship between a compound's structure and its biological activity. nih.govmdpi.comyoutube.com | Prediction of the biological activity of novel piperazine analogues, guiding synthetic efforts. mdpi.comnih.gov |
| Molecular Docking | Simulates the binding of a ligand to a biological target. nih.govtandfonline.comnih.gov | Identification of piperazine analogues with high predicted binding affinity to a specific target. |
| Virtual Screening | Computationally screens large libraries of compounds against a target. nih.govtandfonline.com | Rapid identification of potential "hit" compounds from a virtual library of piperazine derivatives. |
| Generative AI | Generates novel molecular structures with desired properties. researchgate.netresearchgate.net | De novo design of novel N,N'-disubstituted piperazine analogues with optimized therapeutic profiles. |
| ADMET Prediction | Predicts the pharmacokinetic and toxicological properties of compounds. mdpi.com | Early identification of piperazine analogues with favorable drug-like properties. |
Development of Novel Analytical Probes and Chemical Tools Utilizing the Compound Scaffold
The unique structural features of the this compound scaffold can be leveraged to develop novel analytical probes and chemical tools for studying biological systems. These tools can provide valuable insights into the mechanism of action of bioactive piperazine derivatives and help to identify their molecular targets.
One approach is to synthesize fluorescently labeled analogues of this compound. By attaching a fluorescent dye to the piperazine scaffold, researchers can visualize the subcellular localization of the compound within living cells using fluorescence microscopy. This can provide clues about the compound's mechanism of action and help to identify its potential intracellular targets.
Another strategy is to develop photoaffinity probes. These probes are designed to bind to their biological target and then, upon exposure to UV light, form a covalent bond with the target. The target protein can then be isolated and identified using techniques such as mass spectrometry. This approach can be a powerful tool for de-orphaning bioactive compounds, meaning identifying the unknown biological targets of compounds discovered through phenotypic screening.
Furthermore, the piperazine scaffold can be incorporated into the design of chemical probes for specific biological targets. For example, if a particular N,N'-disubstituted piperazine derivative is found to be a potent and selective inhibitor of a specific enzyme, it could be modified to create a probe that can be used to study the function of that enzyme in a cellular context.
The development of such chemical tools requires a close collaboration between medicinal chemists, chemical biologists, and cell biologists. By combining their expertise, researchers can design and synthesize novel probes that will advance our understanding of the biological activities of this compound and its analogues.
Challenges and Opportunities in the Field of N,N'-Disubstituted Piperazine Derivatives Research
The field of N,N'-disubstituted piperazine derivatives research is ripe with opportunities, but it also faces several challenges that need to be addressed to fully realize the therapeutic potential of this class of compounds.
One of the main challenges is achieving selectivity for a specific biological target. The piperazine scaffold is a common motif in many bioactive compounds and can interact with a wide range of receptors and enzymes. nih.gov Therefore, careful optimization of the substituents on the piperazine ring is required to achieve high selectivity for the desired target and to minimize off-target effects.
Another challenge is to develop a deeper understanding of the structure-activity relationships (SAR) for this class of compounds. While a significant amount of research has been conducted on piperazine derivatives, the SAR for many biological targets is still not well understood. A more systematic exploration of the chemical space around the this compound scaffold is needed to elucidate the key structural features that govern biological activity.
Despite these challenges, there are numerous opportunities for innovation in this field. The development of new synthetic methodologies will enable the creation of more diverse and complex piperazine libraries, increasing the chances of discovering novel bioactive compounds. jetir.org The integration of computational methods, such as AI and machine learning, will accelerate the design and optimization of new analogues with improved properties. nih.gov
Furthermore, there is a growing interest in exploring the potential of N,N'-disubstituted piperazine derivatives for a wide range of therapeutic applications, including cancer, neurodegenerative diseases, and infectious diseases. clinmedkaz.orgacs.org This provides a strong impetus for continued research in this area.
Unexplored Academic Research Avenues for this compound
While the primary focus of research on this compound and its analogues is likely to be in the area of drug discovery, there are also several unexplored academic research avenues that could provide valuable fundamental insights.
One such avenue is the investigation of the conformational properties of the piperazine ring and how they are influenced by the nature of the N-substituents. The piperazine ring can adopt different conformations, such as chair and boat forms, and the preferred conformation can have a significant impact on the compound's biological activity. researchgate.net Detailed conformational analysis using techniques such as NMR spectroscopy and computational modeling could provide a deeper understanding of the structural basis for the activity of these compounds.
Another area for academic exploration is the study of the coordination chemistry of this compound with metal ions. The nitrogen atoms of the piperazine ring can act as ligands and form complexes with various metal ions. The study of these metal complexes could reveal interesting structural and electronic properties and could have applications in areas such as catalysis and materials science.
Furthermore, the development of novel synthetic methods for the asymmetric synthesis of chiral N,N'-disubstituted piperazine derivatives is an important area of academic research. Many biological targets are chiral, and the different enantiomers of a chiral drug can have different pharmacological activities. The ability to synthesize enantiomerically pure piperazine derivatives would be a significant advance in this field.
Finally, the investigation of the environmental fate and ecotoxicology of this compound and its analogues is an important area of research that has not yet been explored. As with any new class of chemical compounds, it is important to understand their potential impact on the environment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(4-ethylbenzyl)-4-(3-methylbenzyl)piperazine, and how can purity be ensured?
- Methodology : The compound can be synthesized via sequential alkylation of piperazine using 4-ethylbenzyl chloride and 3-methylbenzyl bromide. Key steps include:
- Step 1 : React piperazine with 4-ethylbenzyl chloride in DMF using K₂CO₃ as a base (room temperature, 6–8 hours).
- Step 2 : Introduce the 3-methylbenzyl group via nucleophilic substitution under similar conditions.
- Purification : Use silica gel chromatography (ethyl acetate:hexane, 1:8) and confirm purity via HPLC (>95%) and ¹H/¹³C NMR spectroscopy .
- Challenges : Competing side reactions (e.g., over-alkylation) require strict stoichiometric control.
Q. How can the structural integrity of this compound be validated?
- Analytical Techniques :
- NMR : Confirm substitution patterns (e.g., benzyl CH₂ signals at δ 3.4–3.8 ppm; piperazine protons at δ 2.4–2.6 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 353.2 for C₂₂H₂₈N₂).
- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C 81.20%, H 8.43%, N 8.37%) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Initial Screens :
- Receptor Binding : Radioligand displacement assays for dopamine, serotonin, or histamine receptors (common targets for piperazine derivatives) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative potential .
- Dosage : Test concentrations ranging from 1 nM to 100 µM to establish dose-response curves.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Approach :
- Variation of Substituents : Synthesize analogs with halogenated or methoxy groups on the benzyl rings to modulate lipophilicity and binding affinity .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and blood-brain barrier permeability (PAMPA assay) .
Q. How should contradictory results between in vitro binding assays and in vivo efficacy studies be resolved?
- Troubleshooting Steps :
- Bioavailability Check : Measure plasma/tissue concentrations post-administration (LC-MS/MS) to confirm adequate exposure .
- Metabolite Screening : Identify active/inactive metabolites via UPLC-QTOF-MS .
- Receptor Occupancy Imaging : Use PET tracers (e.g., [¹¹C]raclopride for D2/D3 receptors) in animal models .
Q. What strategies improve the compound’s stability under physiological conditions?
- Formulation Adjustments :
- pH Optimization : Test buffered solutions (pH 4–8) to prevent hydrolysis of the piperazine ring .
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) .
Q. How can computational models guide the design of derivatives with reduced off-target effects?
- Workflow :
- QSAR Modeling : Train models on datasets of piperazine analogs to predict selectivity (e.g., Random Forest or SVM algorithms) .
- Off-Target Screening : Use SwissTargetPrediction or SEA servers to identify potential interactions with kinases or ion channels .
- ADMET Prediction : Apply tools like ADMETlab 2.0 to prioritize derivatives with favorable toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
